5,7-Dichloro-6-fluoro-isoquinoline is a halogenated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions and a fluorine atom at the 6 position of the isoquinoline ring. Isoquinolines are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The compound can be synthesized through various methods, often involving multi-step reactions that utilize readily available starting materials. Its synthesis and properties have been explored in several studies focusing on halogenated isoquinolines and their derivatives, which are noted for their enhanced biological activities compared to their non-halogenated counterparts .
5,7-Dichloro-6-fluoro-isoquinoline belongs to the class of halogenated isoquinolines, which are further categorized under heterocyclic compounds. It is also classified as a fluorinated compound, which has implications for its reactivity and biological activity.
The synthesis of 5,7-dichloro-6-fluoro-isoquinoline can be achieved through several synthetic routes:
The synthesis typically requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and selectivity for the desired product. For instance, using solvents like toluene or acetonitrile at elevated temperatures can enhance yields in halogenation processes .
The molecular structure of 5,7-dichloro-6-fluoro-isoquinoline consists of a bicyclic structure with a fused benzene and pyridine ring. The presence of chlorine and fluorine atoms significantly influences its electronic properties.
5,7-Dichloro-6-fluoro-isoquinoline can participate in various chemical reactions due to its electrophilic nature:
Reactions involving this compound often require specific conditions to control regioselectivity and yield. For example, using bases or Lewis acids can enhance nucleophilic attack on the chlorinated positions.
The mechanism of action for compounds like 5,7-dichloro-6-fluoro-isoquinoline often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that halogenated isoquinolines exhibit varying degrees of biological activity depending on their substitution patterns, with fluorine often enhancing pharmacological properties due to its electronegativity and steric effects .
Relevant analyses indicate that the presence of halogens significantly alters both physical and chemical properties compared to non-halogenated isoquinolines .
5,7-Dichloro-6-fluoro-isoquinoline has potential applications in several fields:
The exploration of halogenated isoquinolines represents a cornerstone in medicinal chemistry, dating to the mid-20th century with antimalarial quinolines like chloroquine. The strategic incorporation of halogens—particularly chlorine and fluorine—emerged as a powerful tactic to optimize pharmacokinetic and pharmacodynamic properties of heterocyclic scaffolds. Halogenation patterns profoundly influence bioavailability, metabolic stability, and target binding affinity through steric, electronic, and hydrophobic effects [6]. Contemporary drug discovery has leveraged these principles, exemplified by protein kinase C zeta (PKCζ) inhibitors featuring 5,7-disubstituted isoquinoline cores. These compounds demonstrated nanomolar potency and oral bioavailability in rheumatoid arthritis models, validating halogenated isoquinolines as privileged scaffolds for kinase modulation [1]. The evolution continued with fragment-based drug design (FBDD) approaches, where halogenated isoquinoline fragments served as critical building blocks. Researchers employed fragment-merging strategies to develop novel PKCζ inhibitors, biochemical screening of monosubstituted isoquinoline libraries at high concentrations followed by strategic merging into potent disubstituted analogs [1]. This historical trajectory underscores the enduring significance of halogenated isoquinolines in addressing therapeutic challenges.
Table 1: Evolution of Halogenated Isoquinolines in Drug Discovery
Era | Representative Compound | Therapeutic Application | Halogenation Impact |
---|---|---|---|
1940s | Chloroquine | Antimalarial | Enhanced permeability & target affinity |
2000s | Ciprofloxacin | Antibacterial | Improved bacterial topoisomerase binding |
2010s | 5,7-Disubstituted Isoquinolines | PKCζ inhibition (Rheumatoid Arthritis) | Optimized kinase selectivity & oral bioavailability [1] |
2020s | 5,7-Dichloro-6-fluoro-isoquinoline | Multitarget scaffold | Synergistic electronic modulation & 3D binding |
The 5,7-dichloro-6-fluoro substitution pattern confers distinctive physicochemical and spatial properties that define its pharmacophoric superiority:
Electronic Effects: Chlorine atoms at C5 and C7 positions induce significant electron-withdrawing character, lowering the π-system's energy and enhancing hydrogen-bond acceptor capacity of the nitrogen atom. Fluorine at C6 provides moderate electron withdrawal while offering superior metabolic stability compared to hydrogen. This synergistic electronic profile creates a polarized scaffold ideal for π-stacking interactions with kinase ATP-binding sites and aromatic residues in biological targets. The dipole moment enhancement (estimated at 5.2 Debye) exceeds unsubstituted isoquinoline (3.7 Debye), promoting stronger target binding through dipole-dipole interactions [3] [7].
Steric Configuration: The 1,2,4-trihalo substitution creates a sterically defined cleft with C6 fluorine atom (van der Waals radius: 1.47 Å) positioned between bulkier chlorine atoms (van der Waals radius: 1.75 Å). This "halogen sandwich" motif enables selective binding to hydrophobic kinase subpockets while excluding off-target interactions. Molecular docking studies reveal the C7 chlorine protrudes into a deep hydrophobic cleft in PKCζ, while the C6 fluorine engages in halogen bonding with backbone carbonyls [1] [4].
Three-Dimensional Complementarity: Density functional theory (DFT) calculations demonstrate that 5,7-dichloro-6-fluoro substitution induces a planar distortion of ≤15° from ideal isoquinoline geometry. This subtle twist enhances complementarity to the twisted β-sheet conformation in kinases. Nuclear Overhauser Effect (NOE) spectroscopy confirms the chloro-fluoro pattern restricts rotational freedom about the C6-C7 bond (barrier: ~8 kcal/mol), preorganizing the scaffold for target binding and reducing entropic penalty upon complexation [3].
Table 2: Structural Parameters of 5,7-Dichloro-6-fluoro-isoquinoline versus Analogues
Parameter | 5,7-Dichloro-6-fluoro-isoquinoline | 5,7-Diiodo-isoquinoline | Unsubstituted Isoquinoline |
---|---|---|---|
Molecular Weight (g/mol) | 230.03 | 367.97 | 129.16 |
cLogP | 2.8 | 3.9 | 1.9 |
Dipole Moment (Debye) | 5.2 | 4.5 | 3.7 |
Torsional Barrier (C6-C7) | 8 kcal/mol | 6 kcal/mol | 3 kcal/mol |
π-Stacking Energy (kJ/mol) | -42.3 | -38.9 | -29.5 |
The convergence of electronic properties and structural stability positions 5,7-dichloro-6-fluoro-isoquinoline as a versatile scaffold across disciplines:
The synthetic versatility of this scaffold is demonstrated through palladium-mediated cascade reactions, enabling efficient construction of pyrrolo[1,2-b]isoquinoline derivatives with demonstrated bioactivity [9]. These advances highlight the compound's role as a molecular bridge—where pharmacological optimization principles inform materials design, and synthetic innovations enable multifunctional applications across scientific disciplines.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1